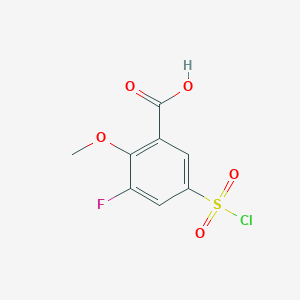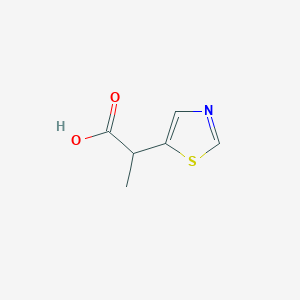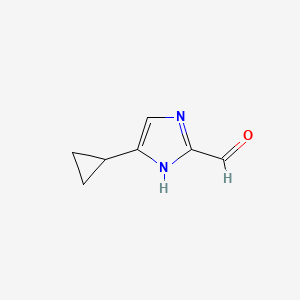
Benzoxazole, 6-(bromomethyl)-2-methyl-
描述
Benzoxazole, 6-(bromomethyl)-2-methyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of a bromomethyl group at the 6-position and a methyl group at the 2-position of the benzoxazole ring enhances its reactivity and potential for functionalization .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 6-(bromomethyl)-2-methyl- typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by bromination. One common method includes the reaction of 2-aminophenol with 2-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C. The resulting intermediate is then brominated using N-bromosuccinimide (NBS) to yield the desired compound .
Industrial Production Methods: Industrial production of Benzoxazole, 6-(bromomethyl)-2-methyl- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Benzoxazole, 6-(bromomethyl)-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can engage in coupling reactions with different nucleophiles to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions include azido derivatives, thiocyanate derivatives, and various substituted benzoxazoles, depending on the specific reagents and conditions used .
科学研究应用
Benzoxazole, 6-(bromomethyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and functional materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacological activities.
Industry: Utilized in the production of advanced materials, including polymers and dyes
作用机制
The mechanism of action of Benzoxazole, 6-(bromomethyl)-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. Its planar structure allows for efficient π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .
相似化合物的比较
Benzoxazole: The parent compound without the bromomethyl and methyl substituents.
6-Methylbenzoxazole: Lacks the bromomethyl group but has a methyl group at the 6-position.
2-Methylbenzoxazole: Lacks the bromomethyl group but has a methyl group at the 2-position.
Uniqueness: Benzoxazole, 6-(bromomethyl)-2-methyl- is unique due to the presence of both bromomethyl and methyl groups, which confer distinct reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
属性
IUPAC Name |
6-(bromomethyl)-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHXSEGEIZMYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294460 | |
| Record name | 6-(Bromomethyl)-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136663-55-3 | |
| Record name | 6-(Bromomethyl)-2-methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136663-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

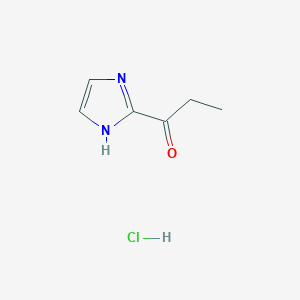
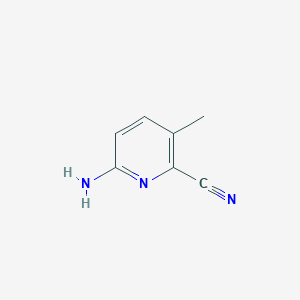
![Isoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B3390990.png)
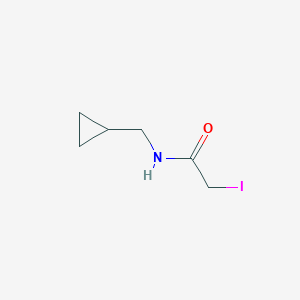

![1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine](/img/structure/B3391035.png)


![spiro[2H-chromene-3,1'-cyclopropane]-4-one](/img/structure/B3391066.png)
